

Navigating the Pharmacokinetic Landscape of Demethoxymatteucinol and Its Derivatives: A Comparative Guide

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Compound of Interest					
Compound Name:	Demethoxymatteucinol				
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For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of **demethoxymatteucinol** and its derivatives. Due to the limited availability of direct experimental data for **demethoxymatteucinol**, this guide leverages data from a structurally similar compound, fargesin, and outlines a robust in silico methodology for predicting the pharmacokinetic profiles of **demethoxymatteucinol** derivatives.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters. Data for fargesin is derived from in vivo studies in rats and mice, providing a valuable reference for the potential behavior of **demethoxymatteucinol**.[1][2][3] For **demethoxymatteucinol** and its hypothetical derivatives (a methoxy and a hydroxy derivative), the table presents computed physicochemical properties from PubChem and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) parameters that would be obtained through in silico modeling.[4]



Parameter	Fargesin (Experimental Data)	Demethoxymat teucinol (Computed/Pre dicted)	Methoxy- demethoxymat teucinol (Predicted)	Hydroxy- demethoxymat teucinol (Predicted)
Molecular Formula	C21H22O6	C17H16O4	C18H18O5	C17H16O5
Molecular Weight	370.4 g/mol	284.31 g/mol [4]	314.33 g/mol	300.31 g/mol
Cmax	464.38 ± 32.75 ng/mL (in rats, 50 mg/kg oral)[1]	Not Available	Predicted	Predicted
Tmax	290 min (in rats, 50 mg/kg oral)[1]	Not Available	Predicted	Predicted
t1/2	68.3 min (in human hepatocytes)[2]	Not Available	Predicted	Predicted
CLint	72.5 mL/min/kg (in human hepatocytes)[2]	Not Available	Predicted	Predicted
Absolute Bioavailability	4.1-9.6% (in mice, 1, 2, and 4 mg/kg oral)[3]	Predicted	Predicted	Predicted
Predicted GI Absorption	High	High	High	Moderate
Predicted BBB Permeant	No	Yes	Yes	No
Predicted CYP Inhibitor	CYP2C9, CYP3A4, etc.[2]	CYP1A2, CYP2C9 (non- inhibitor)	Predicted	Predicted
Predicted Lipinski's Rule	0 violations	0 violations	0 violations	1 violation



Experimental and Computational Protocols In Vivo Pharmacokinetic Analysis of Fargesin

The experimental data for fargesin was obtained through studies in Sprague Dawley rats and ICR mice.

Animal Models and Dosing:

- Rats: Male Sprague Dawley rats were administered a single oral dose of 50 mg/kg of fargesin.[1]
- Mice: Male ICR mice received fargesin via intravenous injection (1, 2, and 4 mg/kg) and oral administration (1, 2, and 4 mg/kg).[3]

Sample Collection and Analysis:

- Blood samples were collected at predetermined time points.
- Plasma concentrations of fargesin were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

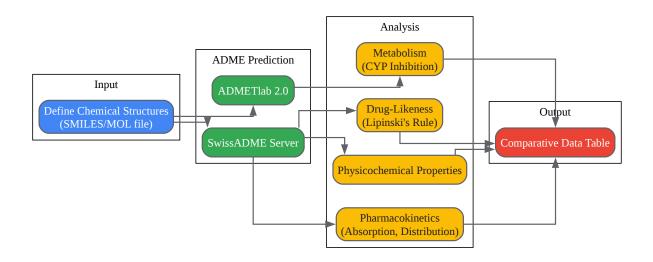
Metabolism Studies:

- The metabolic profiles of fargesin were investigated in human, dog, monkey, mouse, and rat hepatocytes using liquid chromatography-high resolution mass spectrometry.[2]
- Human cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes responsible for fargesin metabolism were identified.[2]

In Silico ADME Prediction for Demethoxymatteucinol Derivatives

For **demethoxymatteucinol** and its derivatives, where experimental data is not publicly available, in silico methods provide a valuable predictive tool. The following workflow outlines a standard computational approach.





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In Silico ADME Prediction Workflow

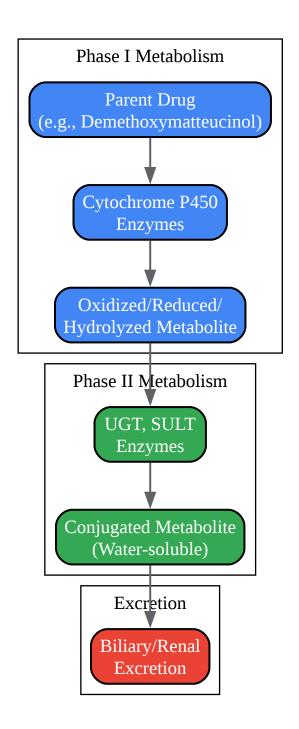
Methodology:

- Structure Input: The 2D structures of **demethoxymatteucinol** and its derivatives are prepared in a suitable format (e.g., SMILES).
- Prediction Servers: Publicly available web servers such as SwissADME and ADMETlab 2.0 are utilized for the prediction of pharmacokinetic properties.
- Parameter Calculation: These tools calculate a range of parameters including
 physicochemical properties (molecular weight, logP), absorption (gastrointestinal absorption,
 blood-brain barrier permeability), metabolism (cytochrome P450 inhibition), and druglikeness (Lipinski's rule of five).

Signaling Pathways in Drug Metabolism



The metabolism of xenobiotics, including **demethoxymatteucinol** and its derivatives, primarily occurs in the liver and involves a series of enzymatic reactions. The Cytochrome P450 (CYP) enzyme superfamily plays a central role in Phase I metabolism.



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References

- 1. eurekaselect.com [eurekaselect.com]
- 2. Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Fargesin in Mouse Plasma Using Liquid Chromatography-High
 Resolution Mass Spectrometry: Application to Pharmacokinetics of Fargesin in Mice Mass
 Spectrometry Letters 한국질량분석학회 KISS [kiss.kstudy.com]
- 4. Demethoxymatteucinol | C17H16O4 | CID 180550 PubChem [pubchem.ncbi.nlm.nih.gov]
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